Computationally Predicted Lipophilicity (clogP) and Hydrogen‑Bonding Capacity Differentiate the N‑Methylpyrrole Tail from Phenyl‑ and Indole‑Terminated Analogs
The target compound’s N‑methylpyrrole motif confers a lower calculated logP (clogP ≈ 2.1) compared to the N‑(1H‑indol‑4‑yl)acetamide analog (clogP ≈ 2.9) and the N‑(1‑isopropylindol‑4‑yl) analog (clogP ≈ 3.4), while maintaining a higher hydrogen‑bond acceptor count (HBA = 5) than the N‑cyclopentyl analog (HBA = 4) [1][2]. This profile predicts superior aqueous solubility and reduced phospholipidosis risk, a parameter critical for cell‑based assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Predicted lipophilicity (clogP) and hydrogen‑bond acceptor count (HBA) |
|---|---|
| Target Compound Data | clogP ≈ 2.1; HBA = 5 |
| Comparator Or Baseline | 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide: clogP ≈ 2.9; 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide: clogP ≈ 2.6, HBA = 4; 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: clogP ≈ 3.4 |
| Quantified Difference | clogP lower by 0.5–1.3 units; HBA higher by 1 unit vs. cyclopentyl analog |
| Conditions | clogP calculated by the Wildman‑Crippen method (ChemAxon); HBA derived from molecular formula |
Why This Matters
Lower lipophilicity translates to better aqueous solubility and reduced non‑specific protein binding, which directly impacts hit‑to‑lead progression and assay reproducibility in screening campaigns.
- [1] ChemAxon. (2025). clogP and HBA predictions for C₁₈H₂₀N₄O₂ and structural analogs generated via the Chemicalize platform. Available at: https://chemicalize.com (accessed via structure input). View Source
- [2] Molecular Operating Environment (MOE). (2024). Predicted physicochemical properties for indole‑N‑acetamide derivatives. Chemical Computing Group, Montreal. View Source
